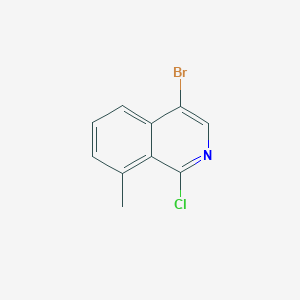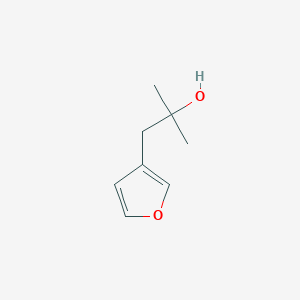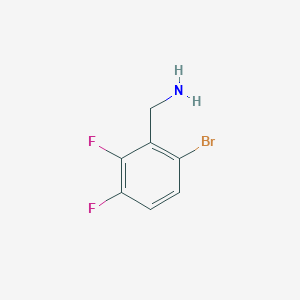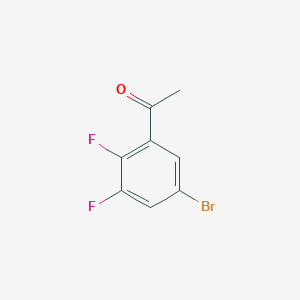
1-(5-Bromo-2,3-difluorophenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Bromo-2,3-difluorophenyl)ethanone is a fluorinated acetophenone . It is a compound with the molecular formula C8H5BrF2O .
Molecular Structure Analysis
The molecular structure of 1-(5-Bromo-2,3-difluorophenyl)ethanone consists of a bromine atom and two fluorine atoms attached to a phenyl ring, which is further connected to an ethanone group . The molecular weight is 235.02 g/mol .Aplicaciones Científicas De Investigación
Synthesis Applications
1-(5-Bromo-2,3-difluorophenyl)ethanone, though not directly mentioned, appears to be closely related to compounds studied in various synthesis applications. These include its use in halogen-exchange reactions, yielding high efficiencies in chemical protective groups. For instance, the synthesis of 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone demonstrates the efficacy of halogen exchange in synthesizing complex chemical structures (Li Hong-xia, 2007). Similarly, the synthesis of 1-(6-Bromo-pyridin-3-yl)-ethanone, using dibromo-pyridine, showcases the versatility of bromo-ethanones in nucleophilic substitution reactions (Zeng-sun Jin, 2015).
Molecular Structure Studies
Research on compounds similar to 1-(5-Bromo-2,3-difluorophenyl)ethanone includes detailed studies on molecular structure and bonding. For example, the study of 2-{5-[(1H-1,2,4-Triazol-1-yl)methyl]-1,3,4-oxadiazol-2-ylthio}-1-(2,4-dichlorophenyl)ethanone focuses on the molecular structure, highlighting the importance of dihedral angles in chemical analysis (Liang-zhong Xu et al., 2005).
Enzymatic Process Development
In a related context, compounds akin to 1-(5-Bromo-2,3-difluorophenyl)ethanone are utilized in the development of enzymatic processes. An instance is the enzymatic transformation of 2-chloro-1-(3,4-difluorophenyl)ethanone into chiral alcohol, illustrating the application of ketoreductases in industrial synthesis (Xiang Guo et al., 2017).
Propiedades
IUPAC Name |
1-(5-bromo-2,3-difluorophenyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF2O/c1-4(12)6-2-5(9)3-7(10)8(6)11/h2-3H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOBVHTSZADQBLD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=CC(=C1)Br)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Bromo-2,3-difluorophenyl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

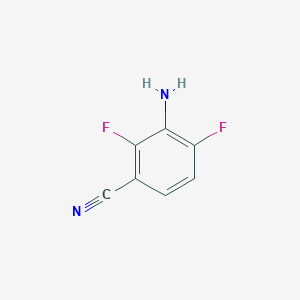
![2-Amino-6-bromo-7-methylimidazo[1,2-a]pyridine](/img/structure/B1381963.png)

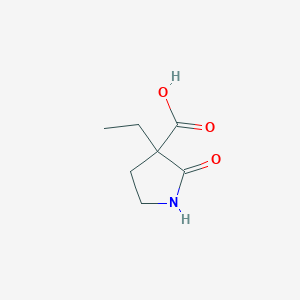


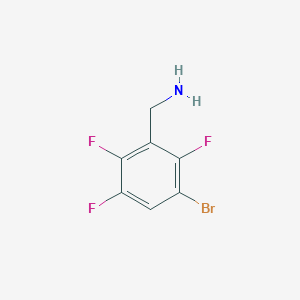
![2-(3-Aminocyclopentyl)-octahydropyrrolo[1,2-a]piperazin-6-one](/img/structure/B1381976.png)
